
An In-Depth Technical Guide to the
Spectroscopic Analysis of Ethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Ethyltrimethylsilane

CAS No.: 3439-38-1

Cat. No.: B1207187

Get Quote

Prepared by: Gemini, Senior Application Scientist

Introduction
Ethyltrimethylsilane (ETMS), with the chemical formula C₅H₁₄Si, is an organosilicon

compound fundamental to various fields, including organic synthesis and materials science.[1]

Its structure, featuring a central silicon atom bonded to three methyl groups and one ethyl

group, gives rise to a distinct spectroscopic signature. This guide provides a comprehensive

analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance

data for ETMS, offering researchers and drug development professionals a detailed reference

for its characterization. The methodologies and interpretations presented herein are grounded

in established spectroscopic principles to ensure technical accuracy and practical utility.

The structural representation of Ethyltrimethylsilane is fundamental to understanding its

spectroscopic data.

Caption: Molecular structure of Ethyltrimethylsilane.
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Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its

molecular weight and structural features.

Experimental Protocol: Electron Ionization (EI-MS)
Sample Introduction: A dilute solution of ethyltrimethylsilane in a volatile solvent (e.g.,

dichloromethane or diethyl ether) is injected into the mass spectrometer. The sample is

vaporized in the inlet system.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This process ejects an electron from the molecule, forming a positively

charged molecular ion (M⁺•).

Fragmentation: The high energy of the molecular ion often causes it to be unstable, leading

to its fragmentation into smaller, charged ions and neutral radicals. This fragmentation

occurs in predictable patterns based on the molecule's structure.

Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

The choice of 70 eV for electron ionization is a standard in the field. This energy level is

significantly higher than the ionization energy of most organic molecules, ensuring efficient

ionization and producing a reproducible fragmentation pattern that can be compared across

different instruments and databases.[2]

Data Interpretation
The mass spectrum of ethyltrimethylsilane is characterized by a discernible molecular ion

peak and several key fragment ions that are diagnostic for its structure. The data presented is

sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

[2]
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m/z
Relative Intensity

(%)
Assigned Fragment Formula

102 ~5 Molecular Ion [C₅H₁₄Si]⁺•

87 ~30 [M - CH₃]⁺ [C₄H₁₁Si]⁺

73 100 [Si(CH₃)₃]⁺ [C₃H₉Si]⁺

59 ~50 [C₂H₇Si]⁺ [C₂H₇Si]⁺

Analysis of Key Peaks:

Molecular Ion (m/z 102): The presence of a peak at m/z 102 corresponds to the molecular

weight of ethyltrimethylsilane (102.25 g/mol ), confirming the identity of the parent

molecule.[1][3] Its relatively low intensity is typical for branched alkanes and alkylsilanes,

which readily undergo fragmentation.

[M - CH₃]⁺ (m/z 87): A prominent peak is observed at m/z 87, resulting from the loss of a

methyl radical (•CH₃, 15 Da). This is a common fragmentation pathway for trimethylsilyl

compounds.

Base Peak (m/z 73): The most abundant ion, and therefore the base peak, appears at m/z

73. This corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺. Its high stability makes it the

most favorable fragment, providing a strong indication of the trimethylsilyl moiety in the

molecule.

[C₂H₇Si]⁺ (m/z 59): This fragment can be formed through rearrangement and loss of an ethyl

radical followed by the loss of a methyl group, or other complex pathways.
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Caption: Primary fragmentation pathways of Ethyltrimethylsilane in EI-MS.

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the

types of bonds and functional groups present.

Experimental Protocol: Neat Liquid Film
Sample Preparation: As ethyltrimethylsilane is a liquid at room temperature, a spectrum

can be easily obtained using the neat liquid film method. A single drop of the compound is

placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.

Analysis: The prepared sample is placed in the path of an IR beam within an FTIR

spectrometer. The instrument measures the amount of light transmitted through the sample

as a function of wavenumber (cm⁻¹).

Data Processing: The resulting interferogram is converted into a spectrum via a Fourier

transform, plotting transmittance or absorbance against wavenumber.

This method is chosen for its simplicity and because it provides a spectrum of the pure

compound without interference from solvent peaks.
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Data Interpretation
The IR spectrum of ethyltrimethylsilane is dominated by absorptions corresponding to C-H

and Si-C bond vibrations. The following table outlines the characteristic absorption bands

expected for this molecule, based on established correlations for organosilicon compounds.[4]

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity

2950 - 2850
C-H Asymmetric &

Symmetric Stretch
-CH₃, -CH₂- Strong

1465 - 1450
C-H Asymmetric Bend

(Scissoring)
-CH₂- Medium

1380 - 1370
C-H Symmetric Bend

(Umbrella)
-CH₃ Medium

~1250
Si-CH₃ Symmetric

Bend (Umbrella)
Si-(CH₃)₃ Strong

~840 Si-CH₃ Rocking Si-(CH₃)₃ Strong

Analysis of Key Regions:

C-H Stretching Region (2950 - 2850 cm⁻¹): This region contains strong, sharp peaks

characteristic of sp³ C-H bonds in the methyl and ethyl groups.

Si-CH₃ Bending and Rocking (~1250 cm⁻¹ and ~840 cm⁻¹): The presence of strong

absorption bands around 1250 cm⁻¹ and 840 cm⁻¹ is highly diagnostic for the trimethylsilyl

group. The peak at ~1250 cm⁻¹ is due to the symmetric deformation (umbrella mode) of the

methyl groups attached to the silicon, while the strong band around 840 cm⁻¹ arises from the

rocking vibration of these same groups.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of a molecule by

probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Approximately 5-10 mg of ethyltrimethylsilane is dissolved in ~0.6 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane

(TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Analysis: The sample tube is placed in the strong magnetic field of an NMR spectrometer.

The sample is irradiated with radiofrequency pulses, and the resulting signals (Free

Induction Decay or FID) are detected.

Data Processing: The FID is converted to a spectrum via a Fourier transform. For ¹³C NMR,

proton decoupling is typically used to simplify the spectrum, resulting in a single peak for

each unique carbon atom.

The choice of a deuterated solvent is critical to avoid large solvent signals that would

overwhelm the analyte signals. TMS is the universally accepted reference standard for both ¹H

and ¹³C NMR.[6]

¹H NMR Data Interpretation
The ¹H NMR spectrum of ethyltrimethylsilane is expected to show three distinct signals

corresponding to the three unique proton environments.

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Coupling

Si-(CH₃)₃ (a) ~0.0 Singlet (s) 9H None

Si-CH₂-CH₃ (b) ~0.5 Quartet (q) 2H

Coupled to the

three protons of

the ethyl methyl

group

Si-CH₂-CH₃ (c) ~0.9 Triplet (t) 3H

Coupled to the

two protons of

the methylene

group

Analysis of ¹H Spectrum:
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Si-(CH₃)₃ (a): The nine protons of the three equivalent methyl groups attached to the silicon

atom are highly shielded and appear as a sharp singlet far upfield, typically very close to the

TMS reference at δ 0.0.

Si-CH₂-CH₃ (b): The two protons of the methylene group are adjacent to three methyl

protons, resulting in a quartet (n+1 = 3+1 = 4). Their chemical shift is slightly downfield from

the trimethylsilyl protons.

Si-CH₂-CH₃ (c): The three protons of the ethyl's methyl group are adjacent to the two

methylene protons, leading to a triplet (n+1 = 2+1 = 3). This signal appears at a

characteristic alkyl chemical shift around δ 0.9.

¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show three signals, one for each

chemically distinct carbon atom.

Assignment Predicted Chemical Shift (δ, ppm)

Si-(CH₃)₃ (a) ~ -2

Si-CH₂-CH₃ (b) ~8

Si-CH₂-CH₃ (c) ~8

Analysis of ¹³C Spectrum:

Si-(CH₃)₃ (a): The carbon atoms of the trimethylsilyl group are highly shielded and appear

upfield, often at a negative chemical shift relative to TMS.

Si-CH₂-CH₃ (b & c): The two carbon atoms of the ethyl group appear in the typical alkane

region of the spectrum. Due to the similar electronic environment, their chemical shifts are

expected to be very close, around δ 8 ppm. Distinguishing between them may require

advanced NMR techniques, but both are clearly differentiated from the trimethylsilyl carbons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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